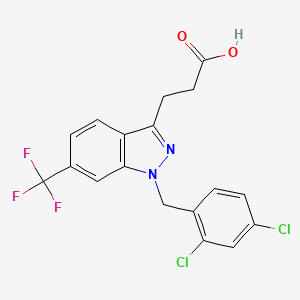
H2-Gamendazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H2-Gamendazole is a derivative of the indazole carboxylic acid compound known as gamendazole. It is recognized for its potent antispermatogenic properties, making it a promising candidate for male contraception. The compound has shown efficacy in reducing fertility in male rats without affecting testosterone levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H2-Gamendazole involves the derivatization of lonidamine, an indazole carboxylic acid. The process typically includes the following steps:
Starting Material: Lonidamine is used as the starting material.
Derivatization: The indazole ring is modified by introducing a 2,4-dichlorobenzyl group and a trifluoromethyl group.
Final Product: The final product is 3-[1-(2,4-dichlorobenzyl)-6-trifluoromethyl-1H-indazol-3-yl]-propionic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: H2-Gamendazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions can occur at the benzyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.
Scientific Research Applications
H2-Gamendazole has several scientific research applications:
Chemistry: Used as a model compound for studying indazole derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly in Sertoli cells.
Medicine: Explored as a potential male contraceptive agent due to its antispermatogenic properties.
Industry: Potential applications in the pharmaceutical industry for developing new contraceptive drugs.
Mechanism of Action
H2-Gamendazole exerts its effects by targeting specific molecular pathways:
Comparison with Similar Compounds
Gamendazole: The parent compound from which H2-Gamendazole is derived.
Lonidamine: An indazole carboxylic acid with similar structural features.
Other Indazole Derivatives: Compounds with similar indazole ring structures but different functional groups.
Uniqueness of this compound: this compound is unique due to its potent antispermatogenic activity and its dual targeting of HSP90 and EEF1A1. This dual targeting mechanism distinguishes it from other similar compounds, making it a promising candidate for further research and development .
Biological Activity
H2-gamendazole (H2-GMZ) is a derivative of lonidamine, primarily researched for its potential as a therapeutic agent in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and as a male contraceptive. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.
H2-GMZ exhibits several biological activities that make it a promising candidate for therapeutic applications:
- Inhibition of CFTR Activity : H2-GMZ effectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR)-dependent chloride secretion, which is crucial in cyst formation in ADPKD. Studies have shown that H2-GMZ is more effective than its parent compound, lonidamine, in blocking forskolin-induced chloride secretion in human ADPKD cells .
- Impact on Cell Proliferation : The compound significantly reduces cell proliferation induced by cAMP and epidermal growth factor (EGF). It achieves this by decreasing the expression of key proteins involved in cell cycle regulation, including ERBB2, AKT, and cyclin-dependent kinase 4 (CDK4), which are client proteins of heat shock protein 90 (HSP90) .
- Alteration of Cytoskeletal Dynamics : H2-GMZ also affects cytoskeletal organization, leading to decreased cell motility and altered actin dynamics in treated cells . This is particularly relevant for its potential use in inhibiting cyst growth.
In Vivo Studies
Research utilizing animal models has provided significant insights into the efficacy of H2-GMZ:
- Mouse Models : In studies involving Pkd1 mouse models, which spontaneously develop cysts, daily administration of H2-GMZ from postnatal days 8 to 18 resulted in a marked reduction in kidney size and cystic index. The average survival time was extended from 28.5 days to 67.8 days .
- Metanephric Organ Cultures : Experiments using embryonic metanephric kidneys demonstrated that H2-GMZ effectively limited cAMP-dependent cyst growth and enlargement .
Case Studies
Several studies have documented the biological activity and therapeutic potential of H2-GMZ:
- Sundar et al. (2022) : This study highlighted that H2-GMZ reduced the proliferation index in ADPKD cells and inhibited chloride secretion effectively. The research indicated a promising safety profile with minimal side effects observed during short-term treatment .
- Biological Reproductive Studies : Research has also explored H2-GMZ's application as a non-hormonal male contraceptive. Single oral doses resulted in significant loss of spermatids across various species, indicating its potential for reversible infertility .
- Comparative Analysis with Lonidamine : A comparative study demonstrated that H2-GMZ was more effective than lonidamine in inhibiting both CFTR activity and cell proliferation in ADPKD models, suggesting enhanced therapeutic efficacy .
Summary of Biological Activities
Properties
Molecular Formula |
C18H13Cl2F3N2O2 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27) |
InChI Key |
OMVYOEVUBVQVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















